molecular formula C18H11N3O3S B3007634 5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide CAS No. 1203227-44-4

5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B3007634
CAS No.: 1203227-44-4
M. Wt: 349.36
InChI Key: MLCDZQLZTYRWPO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide is a hybrid heterocyclic compound featuring a fused indenothiazole core linked to an isoxazole-carboxamide moiety substituted with a furan ring. This structure combines three pharmacologically relevant heterocycles: thiazole, isoxazole, and furan. The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the furan substituent may enhance bioavailability and target binding through π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

5-(furan-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-9-14(24-21-12)13-6-3-7-23-13)20-18-19-16-11-5-2-1-4-10(11)8-15(16)25-18/h1-7,9H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCDZQLZTYRWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews current research findings on its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

The compound has the molecular formula C18H11N3O3SC_{18}H_{11}N_3O_3S and a molecular weight of 349.36 g/mol. Its structure includes a furan ring, an indeno-thiazole moiety, and an isoxazole carboxamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H11N3O3S
Molecular Weight349.36 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate strong antibacterial activity compared to standard antibiotics .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results suggest that while the compound exhibits antimicrobial activity, it also maintains low cytotoxicity towards fibroblast cells. This dual action makes it a candidate for further development in therapeutic applications where both antimicrobial efficacy and reduced toxicity are crucial .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with critical enzymes involved in cellular processes, potentially affecting pathways related to cell signaling and gene expression .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various isoxazole derivatives against biofilms formed by pathogenic bacteria. The results indicated that the derivatives had a notable ability to disrupt biofilm formation and reduce bacterial viability .

Study 2: Cytotoxicity Profile

Another research effort focused on assessing the cytotoxicity of this compound against cancer cell lines. The study found that while exhibiting some cytotoxic effects, the compound was significantly less toxic to normal cells compared to cancerous cells, suggesting selective anticancer properties .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare its activity with similar compounds:

Compound NameAntibacterial ActivityCytotoxicity (IC50)Notes
5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)HighModerateEffective against S. aureus
N-(pyridin-2-yl)-5-(phenylamino)thiazoleModerateLowPotential for tuberculosis treatment
Benzamide derivatives with oxadiazole moietyVariableLowBroad spectrum activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs reported in the literature. Below is a detailed comparison based on substituents, synthetic pathways, and bioactivity:

Structural Analogues of Indenothiazole Derivatives
Compound Name Key Structural Features Bioactivity/Properties Reference
N-(8H-Indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide Methyl-substituted isoxazole instead of furan No explicit bioactivity reported; structural analog for SAR studies
N-Allyl-8H-indeno[1,2-d]thiazol-2-amine (1-5) Allyl-amine substituent on indenothiazole Synthetic yield: 12%; MS (DCI+): 229.1 [M+H]+
N-Phenyl-8H-indeno[1,2-d]thiazol-2-amine (1-6) Phenyl-amine substituent Synthetic yield: 34%; MS (DCI+): 265.1 [M+H]+
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl linked to 1,3,4-oxadiazole Antifungal activity against C. albicans; TrxR inhibition

Key Observations :

  • Substituent Impact : Replacement of the furan group in the target compound with a methyl group (as in the analog from ) may reduce π-π interactions critical for target binding. Conversely, the furan in LMM11 enhances antifungal efficacy by interacting with thioredoxin reductase (TrxR) .
  • Synthetic Complexity: Indenothiazole derivatives with amine substituents (e.g., 1-5, 1-6) exhibit lower synthetic yields (12–34%) compared to carboxamide-linked analogs, suggesting that the isoxazole-carboxamide moiety may require optimized coupling conditions .
  • Bioactivity : While the target compound’s activity is unreported, LMM11’s furan-1,3,4-oxadiazole hybrid demonstrates that furan-containing heterocycles are viable for antifungal development .
Comparison with Isoxazole and Thiazole Derivatives
Compound Name Core Structure Functional Groups Bioactivity
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole Sulfamoyl, methoxyphenyl Antifungal (weaker than LMM11)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole with morpholine and pyridine Dichlorophenyl, morpholinomethyl Potential kinase inhibition
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Thiazole with dimethylamino and pyridine Dimethylamino, isonicotinamide Unreported; structural diversity

Key Observations :

  • Heterocycle Synergy : The isoxazole-thiazole combination in the target compound may offer dual hydrogen-bonding sites, similar to LMM5 and LMM11’s oxadiazole-thiazole systems, which enhance target affinity .
Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The furan substituent (logP ~1.5) may reduce hydrophobicity compared to methyl or chlorophenyl groups (logP ~2.5–3.0), improving aqueous solubility .
  • Metabolic Stability : Isoxazole rings are generally resistant to oxidative metabolism, whereas furan rings may undergo CYP450-mediated oxidation, necessitating prodrug strategies .

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